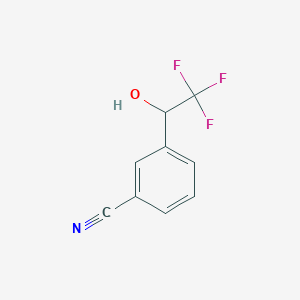

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Description

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile, also known as LGD-4033 or Ligandrol, is a selective androgen receptor modulator (SARM) with the IUPAC name 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile . It is pharmacologically significant for its tissue-selective anabolic effects, making it a prohibited substance in sports doping .

Properties

IUPAC Name |

3-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZRKWNYXSDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2,2,2-Trifluoro-1-oxoethyl)benzonitrile.

Reduction: Formation of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in biological systems.

Comparison with Similar Compounds

Key Structural Features:

- Benzonitrile core : Provides aromaticity and serves as a scaffold for substitutions.

- Trifluoromethyl groups : At positions 2 (on the benzene ring) and 1-hydroxyethyl (on the pyrrolidine side chain), enhancing metabolic stability and lipophilicity .

- Pyrrolidine ring : Introduces stereogenic centers; the compound exists as four stereoisomers (R,R; R,S; S,R; S,S), though it is often reported as optically inactive in commercial mixtures .

Pharmacological Relevance:

LGD-4033 binds selectively to androgen receptors in muscle and bone, promoting hypertrophy without androgenic side effects on organs like the prostate . Its long-term metabolite, however, underwent structural revision from a bishydroxylated pyrrolidine derivative to a hexanoic acid derivative, highlighting metabolic complexity .

Comparison with Similar Compounds

Structural Analogs and SARMs

The following table compares LGD-4033 with structurally related SARMs and benzonitrile derivatives:

Functional Group and Stereochemical Comparisons

- Trifluoromethyl vs. Fluorine: LGD-4033’s trifluoromethyl groups enhance metabolic resistance compared to the monofluorinated analog in 3-(2-fluoro-1-hydroxyethyl)benzonitrile .

- Hydroxyl vs. Amino Groups: Substituting the hydroxyl group in LGD-4033 with an amino group (e.g., (R)-3-(1-amino-2,2,2-trifluoroethyl)benzonitrile) eliminates SARM activity, underscoring the hydroxyl’s role in receptor binding .

- Stereochemistry : LGD-4033’s (R,R) configuration is critical for activity, whereas stereoisomers like (R,S) show reduced potency . RAD-140 and ACP-105 also rely on specific stereochemistry for efficacy .

Pharmacokinetic and Metabolic Differences

- LGD-4033: Long detection window in anti-doping tests due to persistent metabolites, including the revised hexanoic acid derivative .

- RAD-140 : Incorporates an oxadiazole ring, improving stability and bioavailability compared to LGD-4033 .

- ACP-105 : The bicyclooctane structure reduces hepatic metabolism, extending half-life .

Biological Activity

Introduction

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is a compound characterized by a trifluoromethyl group, a hydroxyethyl group, and a benzonitrile moiety. This unique structure contributes to its potential biological activities, particularly in therapeutic applications such as anti-inflammatory and anticancer properties. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

- Molecular Formula : C9H6F3NO

- Functional Groups : Trifluoromethyl (-CF3), Hydroxyethyl (-CH2CH(OH)CH3), Benzonitrile (-C≡N)

The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and interaction with biological targets. The hydroxyethyl group allows for potential hydrogen bonding interactions that could influence the compound's efficacy in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction is generally performed under reflux conditions. Purification can be achieved through recrystallization or column chromatography.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. However, specific data on IC50 values or detailed mechanisms are currently limited.

Anticancer Activity

Research indicates potential anticancer activity against various cell lines. The compound’s structural features may enhance its binding affinity to proteins or enzymes involved in cancer progression. Notably:

- Cell Lines Tested : Human Molt 4/C8 and CEM T-lymphocytes; murine L1210 lymphoid leukemia cells.

- Findings : Some derivatives show significant cytotoxicity in low micromolar ranges against these cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the trifluoromethyl group significantly enhances biological activity. Below is a summary table of selected compounds and their noted activities:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 4-((R)-2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-trifluoromethylbenzonitrile | C14H12F6N2O | Anticancer |

| Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | C10H9F3O3 | Moderate anti-inflammatory |

Study on Cytotoxicity

In a study examining various derivatives similar to this compound:

- Objective : Assess cytotoxicity against human T-lymphocytes.

- Results : Over 40% of tested compounds exhibited higher potency compared to controls.

- : Structural modifications significantly affect biological activity .

Safety Considerations

Despite promising biological activities, safety data on this compound is lacking. General safety considerations apply based on its functional groups; nitriles can be toxic and irritating while trifluoroethanol is corrosive. Proper handling protocols are essential for future research involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.